



Application Note: Development of a Stability-Indicating HPLC Method for Enrofloxacin HCl

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Compound of Interest		
Compound Name:	Enrofloxacin hydrochloride	
Cat. No.:	B2429322	Get Quote

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Introduction

Enrofloxacin HCl is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine. To ensure the quality, safety, and efficacy of pharmaceutical products containing enrofloxacin HCl, it is crucial to employ a validated stability-indicating analytical method. This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form under various environmental conditions. This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for enrofloxacin HCl, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The developed reverse-phase HPLC (RP-HPLC) method is designed to be simple, reproducible, and efficient in separating enrofloxacin from its potential degradation products and known impurities.[1][2] Forced degradation studies are integral to this process, as they help to elucidate the intrinsic stability of the drug substance and demonstrate the specificity of the analytical method.[3]

Experimental Protocols Materials and Reagents

Enrofloxacin HCl reference standard (purity ≥99.5%)



- · HPLC grade methanol and acetonitrile
- Potassium dihydrogen phosphate (KH2PO4)
- Orthophosphoric acid
- Triethylamine (TEA)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H2O2)
- Highly purified water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been found to be effective for the separation:

Table 1: HPLC Chromatographic Conditions



Parameter	Condition
HPLC Column	Kromasil C-18 (250 mm x 4.6 mm, 5 μm) or equivalent
Mobile Phase	Gradient mixture of Buffer A and Buffer B. Buffer A: 0.1% (v/v) Triethylamine in 10 mM KH2PO4 (pH adjusted to 2.5 with phosphoric acid). Buffer B: Methanol.
Gradient Program	A linear gradient can be optimized to ensure separation of all degradation products. An example program starts with a higher proportion of Buffer A, gradually increasing the proportion of Buffer B.
Flow Rate	1.0 mL/min[1][3][5]
Column Temperature	35°C[1][3][5]
Detection Wavelength	278 nm and 254 nm[1][3][5]
Injection Volume	20 μL
Diluent	A mixture of water and methanol (50:50 v/v) can be used.

Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Enrofloxacin HCl in 100 mL of diluent.
- Working Standard Solutions (5-25 µg/mL): Prepare a series of dilutions from the standard stock solution using the diluent to establish a calibration curve.[6]
- Sample Preparation (from tablets): Weigh and finely powder twenty tablets. Transfer an amount of powder equivalent to 100 mg of enrofloxacin to a 100 mL volumetric flask. Add approximately 60 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and filter through a 0.45 µm nylon membrane filter. Further dilute this solution to a suitable concentration for analysis.[6]



Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the enrofloxacin HCl sample. The stress conditions are as follows:

- Acid Degradation: Treat the sample solution with 1N HCl at 80°C for 2 hours.
- Base Degradation: Treat the sample solution with 1N NaOH at 80°C for 2 hours.
- Oxidative Degradation: Treat the sample solution with 30% H2O2 at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours.
- Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After the specified exposure time, the stressed samples are diluted to a suitable concentration and analyzed by the developed HPLC method. The chromatograms are evaluated for the separation of the main enrofloxacin peak from any degradation product peaks.

Method Validation

The developed HPLC method must be validated according to ICH guidelines, covering the following parameters:

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[3] This is demonstrated by the resolution of the enrofloxacin peak from all other peaks in the chromatograms of the forced degradation samples.
- Linearity: The linearity of the method should be established across a range of concentrations (e.g., 5-25 μg/mL). A linear relationship should be observed between the peak area and the concentration of enrofloxacin.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined to assess the sensitivity of the method.



- Accuracy: The accuracy is determined by recovery studies, typically by spiking a placebo with known amounts of enrofloxacin at different concentration levels (e.g., 80%, 100%, and 120%).
- Precision: The precision of the method is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The relative standard deviation (RSD) of the results should be within acceptable limits (typically ≤2%).
- Robustness: The robustness of the method is assessed by making small, deliberate variations in the chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Data Presentation

The quantitative data obtained from the method development and validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	
Theoretical Plates	≥ 2000	
%RSD of Peak Areas (n=6)	≤ 2.0%	

Table 3: Results of Forced Degradation Studies



Stress Condition	% Degradation of Enrofloxacin HCl	Number of Degradation Peaks	Resolution (Rs) of Main Peak from Closest Degradant
Acidic (1N HCI, 80°C, 2h)			
Basic (1N NaOH, 80°C, 2h)	-		
Oxidative (30% H2O2, RT, 24h)	·		
Thermal (105°C, 24h)	-		
Photolytic (UV light, 24h)	-		

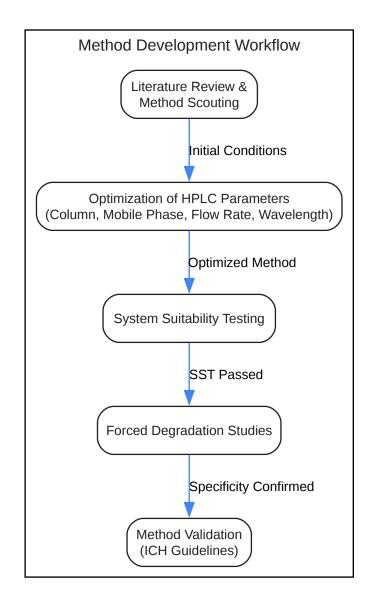
Table 4: Validation Summary

Validation Parameter	Result
Linearity (Correlation Coefficient, r²)	
Range (μg/mL)	
LOD (μg/mL)	
LOQ (μg/mL)	
Accuracy (% Recovery)	
Precision (%RSD)	•
Robustness	(Pass/Fail)

Visualizations

The following diagrams illustrate the key workflows in the development of a stability-indicating HPLC method.

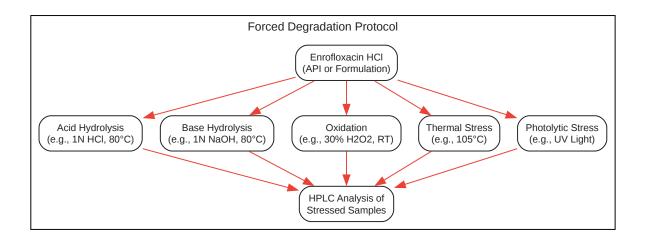




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Caption: Workflow for HPLC Method Development.





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Caption: Forced Degradation Study Protocol.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the stability-indicating analysis of Enrofloxacin HCl. The forced degradation studies confirm that the method is specific and can effectively separate the parent drug from its degradation products. The validation of this method in accordance with ICH guidelines ensures its suitability for routine quality control analysis of enrofloxacin HCl in pharmaceutical dosage forms.[1][2][5] This application note serves as a comprehensive guide for researchers and scientists involved in the development and quality assessment of enrofloxacin-containing products.

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